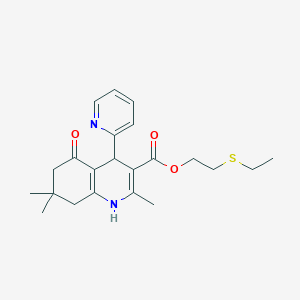

![molecular formula C16H10FN3O2S B11603051 (5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603051.png)

(5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (5Z)-2-(4-Fluorphenyl)-5-[(5-methyl-2-furyl)methylen][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on ist eine heterocyclische Verbindung, die eine einzigartige Kombination aus Fluorphenyl-, Methylfuryl- und Thiazolotriazolon-Einheiten aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-2-(4-Fluorphenyl)-5-[(5-methyl-2-furyl)methylen][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on beinhaltet typischerweise die Kondensation von 4-Fluorbenzaldehyd mit 5-Methyl-2-furaldehyd in Gegenwart eines Thiazolotriazolon-Vorläufers. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei eine katalytische Menge an Säure oder Base die Kondensationsreaktion erleichtert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with 5-methyl-2-furaldehyde in the presence of a thiazolotriazolone precursor. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Furanring, eingehen, was zur Bildung von Furanonen oder anderen oxidierten Derivaten führt.

Reduktion: Die Reduktion der Verbindung kann am Fluorphenyl- oder Furanring stattfinden, was zur Bildung von teilweise oder vollständig reduzierten Produkten führt.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere am Fluorphenylring, wo das Fluoratom durch andere Substituenten ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden verwendet.

Substitution: Reagenzien wie Nucleophile (z. B. Amine, Thiole) und Elektrophile (z. B. Alkylhalogenide) werden unter geeigneten Bedingungen eingesetzt.

Hauptsächlich gebildete Produkte

Oxidation: Oxidierte Derivate wie Furanone.

Reduktion: Reduzierte Derivate mit hydrierten Ringen.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die das Fluoratom ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemie

Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Materialien.

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre Wechselwirkungen mit biologischen Zielmolekülen werden untersucht, um ihre Auswirkungen auf zelluläre Prozesse zu verstehen.

Medizin

Die Verbindung wird auf ihr Potenzial für therapeutische Anwendungen untersucht, einschließlich ihrer Verwendung als antimikrobielles, anticancerogenes oder entzündungshemmendes Mittel. Ihre Fähigkeit, mit spezifischen molekularen Zielmolekülen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.

Industrie

Im Industriebereich wird die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-2-(4-Fluorphenyl)-5-[(5-methyl-2-furyl)methylen][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind, und so ihre therapeutischen Wirkungen ausüben.

Wirkmechanismus

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(4-Fluorphenyl)piperazin: Eine Verbindung mit einer ähnlichen Fluorphenylgruppe, aber einer anderen Gesamtstruktur.

Fluorverbindungen: Verschiedene fluorhaltige Verbindungen, die einige chemische Eigenschaften mit der Zielverbindung gemeinsam haben.

Einzigartigkeit

Die Einzigartigkeit von (5Z)-2-(4-Fluorphenyl)-5-[(5-methyl-2-furyl)methylen][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on liegt in seiner Kombination aus Fluorphenyl-, Methylfuryl- und Thiazolotriazolon-Einheiten, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen.

Eigenschaften

Molekularformel |

C16H10FN3O2S |

|---|---|

Molekulargewicht |

327.3 g/mol |

IUPAC-Name |

(5Z)-2-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |

InChI |

InChI=1S/C16H10FN3O2S/c1-9-2-7-12(22-9)8-13-15(21)20-16(23-13)18-14(19-20)10-3-5-11(17)6-4-10/h2-8H,1H3/b13-8- |

InChI-Schlüssel |

ZKFFOCRGVXAEMI-JYRVWZFOSA-N |

Isomerische SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |

Kanonische SMILES |

CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-(2-ethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602977.png)

![N,N'-bis(2-methoxydibenzo[b,d]furan-3-yl)urea](/img/structure/B11602983.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B11602997.png)

![2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11602998.png)

![3-[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11603003.png)

![9-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11603004.png)

![(5Z)-2-(4-methoxyphenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603015.png)

![[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B11603030.png)

![(5Z)-2-(4-methoxyphenyl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603034.png)

![3-(3-fluoro-4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11603042.png)

![2-[(5Z)-5-(2-chlorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11603055.png)

![7-butan-2-yl-N-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603057.png)

![ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11603058.png)